molecular formula C7H11NO B15061915 3-(Tetrahydrofuran-3-yl)propanenitrile

3-(Tetrahydrofuran-3-yl)propanenitrile

Cat. No.: B15061915
M. Wt: 125.17 g/mol
InChI Key: JXFDULDAHBIYBG-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-3-yl)propanenitrile is an organic compound with the molecular formula C7H11NO It is a nitrile derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Tetrahydrofuran-3-yl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with acrylonitrile in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the nitrile group to the tetrahydrofuran ring.

Another method involves the reaction of tetrahydrofuran with iodoacetonitrile. This reaction requires the presence of a base, such as sodium hydride, to deprotonate the tetrahydrofuran and promote the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-3-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or other functionalized derivatives.

Scientific Research Applications

3-(Tetrahydrofuran-3-yl)propanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-3-yl)propanenitrile depends on its chemical reactivity and interaction with molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with enzymes makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tetrahydrofuran-2-yl)propanenitrile
  • 2-Furanpropanenitrile, tetrahydro-
  • 2-Tetrahydrofuranpropionitrile

Uniqueness

3-(Tetrahydrofuran-3-yl)propanenitrile is unique due to the position of the nitrile group on the tetrahydrofuran ring. This structural feature influences its reactivity and interaction with other molecules, making it distinct from similar compounds with different substitution patterns.

Properties

IUPAC Name

3-(oxolan-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-4-1-2-7-3-5-9-6-7/h7H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFDULDAHBIYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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